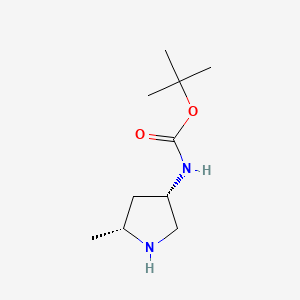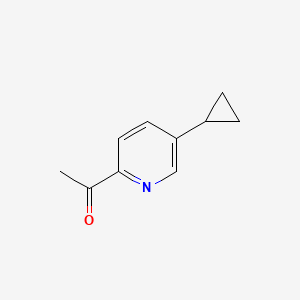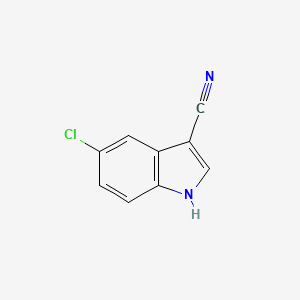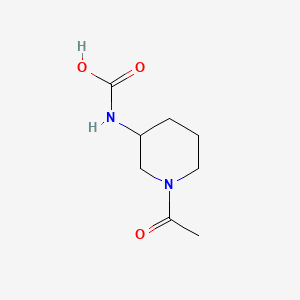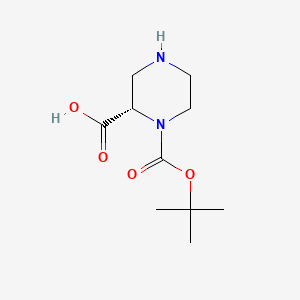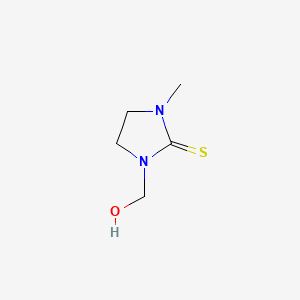
1-(Hydroxymethyl)-3-methylimidazolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Hydroxymethyl)-3-methylimidazolidine-2-thione” is a complex organic compound. The “hydroxymethyl” group refers to a functional group (CH2OH) derived from methanol. Imidazolidine is a five-membered ring compound, consisting of three carbon atoms and two nitrogen atoms. The “2-thione” indicates a sulfur atom is present at the 2nd position of the imidazolidine ring .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of an imidazolidine ring with a methyl group at the 3rd position, a hydroxymethyl group at the 1st position, and a thione (sulfur) at the 2nd position .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. The hydroxymethyl group could potentially undergo reactions typical of alcohols, while the thione could engage in reactions typical of other sulfur-containing compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and the presence of functional groups (like the hydroxymethyl group and thione) would influence properties like solubility, melting/boiling points, and reactivity .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(hydroxymethyl)-3-methylimidazolidine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2OS/c1-6-2-3-7(4-8)5(6)9/h8H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNPSJPJXXOFBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=S)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Hydroxymethyl)-3-methylimidazolidine-2-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


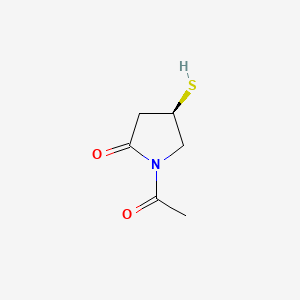
![L-Serine, N-[2-methyl-1-[(methylamino)carbonyl]propyl]-, methyl ester (9CI)](/img/no-structure.png)
![1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid](/img/structure/B576059.png)
